2-Ethoxy-4-(11-oxo-9-phenyl-7,8,9,10,11,12-hexahydrobenzo[a]acridin-12-yl)phenyl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Ethoxy-4-(11-oxo-9-phenyl-7,8,9,10,11,12-hexahydrobenzo[a]acridin-12-yl)phenyl acetate is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes an ethoxy group, a phenyl acetate moiety, and a hexahydrobenzo[a]acridin core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethoxy-4-(11-oxo-9-phenyl-7,8,9,10,11,12-hexahydrobenzo[a]acridin-12-yl)phenyl acetate typically involves multi-step organic reactions. One common method involves the condensation of 3-ethoxy-4-hydroxybenzaldehyde with naphthalen-2-amine to form Schiff bases. These Schiff bases then react with CH acids such as cyclohexane-1,3-dione or 5,5-dimethylcyclohexane-1,3-dione to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing automated reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled environments can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-Ethoxy-4-(11-oxo-9-phenyl-7,8,9,10,11,12-hexahydrobenzo[a]acridin-12-yl)phenyl acetate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional hydroxyl or carbonyl groups, while reduction may produce more saturated derivatives.
Scientific Research Applications
2-Ethoxy-4-(11-oxo-9-phenyl-7,8,9,10,11,12-hexahydrobenzo[a]acridin-12-yl)phenyl acetate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Its potential biological activity makes it a candidate for studies on enzyme inhibition, receptor binding, and cellular effects.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an anti-inflammatory or anticancer agent.
Mechanism of Action
The mechanism of action of 2-Ethoxy-4-(11-oxo-9-phenyl-7,8,9,10,11,12-hexahydrobenzo[a]acridin-12-yl)phenyl acetate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites or modulate receptor activity by interacting with receptor proteins. The exact pathways and targets depend on the specific biological context and are subjects of ongoing research .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other derivatives of benzo[a]acridin and phenyl acetate, such as:
- 2-Methoxy-4-(11-oxo-7,8,9,10,11,12-hexahydrobenzo[a]acridin-12-yl)phenyl acetate
- 2-Ethoxy-4-(5-oxo-3-phenyl-1,5-dihydro-1,2,4-triazol-4-ylimino)-methyl-phenyl-4-methoxybenzoate
Uniqueness
What sets 2-Ethoxy-4-(11-oxo-9-phenyl-7,8,9,10,11,12-hexahydrobenzo[a]acridin-12-yl)phenyl acetate apart is its specific combination of functional groups and its potential for diverse chemical reactivity and biological activity. Its unique structure allows for a wide range of applications and makes it a valuable compound for further study.
Properties
Molecular Formula |
C33H29NO4 |
---|---|
Molecular Weight |
503.6 g/mol |
IUPAC Name |
[2-ethoxy-4-(11-oxo-9-phenyl-8,9,10,12-tetrahydro-7H-benzo[a]acridin-12-yl)phenyl] acetate |
InChI |
InChI=1S/C33H29NO4/c1-3-37-30-19-23(14-16-29(30)38-20(2)35)31-32-25-12-8-7-11-22(25)13-15-26(32)34-27-17-24(18-28(36)33(27)31)21-9-5-4-6-10-21/h4-16,19,24,31,34H,3,17-18H2,1-2H3 |
InChI Key |
MXVGMGBZURQZFX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C2C3=C(CC(CC3=O)C4=CC=CC=C4)NC5=C2C6=CC=CC=C6C=C5)OC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.